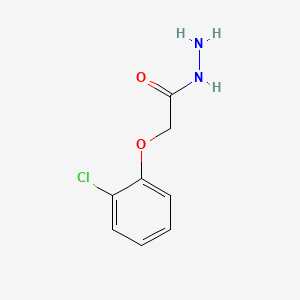

2-(2-Chlorophenoxy)acetohydrazide

Description

Significance of Hydrazide Derivatives in Medicinal Chemistry

Hydrazide derivatives, characterized by the presence of a -CONHNH- functional group, represent a cornerstone in the field of medicinal chemistry. researchgate.netiucr.orgnih.gov This structural motif imparts unique chemical properties, including the ability to act as a key building block, or synthon, for the creation of a wide array of heterocyclic compounds. researchgate.netiucr.org The versatility of the hydrazide group allows for its incorporation into diverse molecular frameworks, leading to the development of novel compounds with a broad spectrum of biological activities. The significance of hydrazides is underscored by their presence in numerous established and experimental therapeutic agents.

Overview of the Chemical Class: Acetohydrazides and their Pharmacological Relevance

Within the larger family of hydrazides, acetohydrazides are a specific subclass where an acetyl group is attached to the hydrazide moiety. sigmaaldrich.com These compounds, including 2-(2-chlorophenoxy)acetohydrazide, serve as important intermediates in organic synthesis. sigmaaldrich.com The reactivity of the acetohydrazide group makes it a valuable tool for medicinal chemists to construct more complex molecules. sigmaaldrich.com Research has demonstrated that acetohydrazide derivatives are associated with a wide range of pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. nih.govnih.gov The exploration of various substituted acetohydrazides continues to be an active area of research in the quest for new and effective therapeutic agents.

Historical Context of this compound Research

The investigation of this compound can be traced back to early studies on the synthesis and characterization of novel hydrazide derivatives. A notable early synthesis of this compound was reported by Holla and Udupa in 1992. iucr.org Their work laid the foundation for further exploration of its chemical properties and potential applications. Subsequent research has often focused on the synthesis of this compound as a precursor for creating a variety of Schiff bases and other derivatives by reacting it with different aldehydes and ketones. A significant portion of the research on this compound has been dedicated to its crystallographic analysis, providing detailed insights into its molecular structure and intermolecular interactions. researchgate.net While the broader class of chlorophenoxy compounds has been extensively studied for herbicidal and plant growth regulatory activities, specific research into these properties for this compound itself is less documented in publicly available literature. nih.govwho.int

Scope of the Review on this compound Research

This review focuses exclusively on the chemical compound this compound. The primary scope is to consolidate the existing scientific literature pertaining to its synthesis, structural characterization, and its utility as a chemical intermediate. The article will detail the synthetic methodologies employed for its preparation and provide an overview of its crystallographic properties. Furthermore, it will touch upon the types of derivatives that have been synthesized from this parent molecule. It is important to note that this review will not extend to the detailed biological activities of its numerous derivatives, as the focus remains strictly on the title compound. The aim is to provide a comprehensive and scientifically accurate resource for researchers interested in the fundamental chemistry of this compound.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-(2-chlorophenoxy)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O2/c9-6-3-1-2-4-7(6)13-5-8(12)11-10/h1-4H,5,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSVNKLUHRGOPJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCC(=O)NN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10957672 | |

| Record name | 2-(2-Chlorophenoxy)ethanehydrazonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10957672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36304-40-2 | |

| Record name | Acetic acid, 2-(2-chlorophenoxy)-, hydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036304402 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Chlorophenoxy)ethanehydrazonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10957672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 2 Chlorophenoxy Acetohydrazide

Established Synthetic Routes for 2-(2-Chlorophenoxy)acetohydrazide

The synthesis of this compound can be achieved through several reliable methods, primarily involving the reaction of a phenoxyacetate (B1228835) precursor with a hydrazine (B178648) source.

Reaction of 2-chlorophenoxyacetic acid with hydrazine hydrate (B1144303)

A direct and common method for synthesizing this compound involves the reaction of 2-chlorophenoxyacetic acid with hydrazine hydrate. stenutz.eu This reaction is typically carried out in an alcohol solvent, such as ethanol (B145695), under reflux conditions. The acidic environment facilitates the condensation reaction between the carboxylic acid and hydrazine hydrate, leading to the formation of the corresponding hydrazide.

Synthesis from Ethyl 2-(2-chlorophenoxy)acetate and Hydrazine Monohydrate

An alternative and widely used synthetic route starts from ethyl 2-(2-chlorophenoxy)acetate. This ester is treated with hydrazine monohydrate in an alcoholic solvent. nih.gov The reaction mixture is typically refluxed for several hours to ensure the complete conversion of the ester to the hydrazide. nih.govresearchgate.net Upon cooling, the solid product, this compound, precipitates and can be isolated by filtration, followed by recrystallization from a suitable solvent like ethanol to achieve high purity. researchgate.net A reported synthesis using this method achieved a yield of 71%. researchgate.net

The initial step to obtain the starting ester, ethyl 2-(2-chlorophenoxy)acetate, involves the reaction of o-chlorophenol with ethyl chloroacetate (B1199739) in the presence of a base like potassium carbonate and a solvent such as acetone. researchgate.net

Table 1: Synthesis of this compound from Ethyl 2-(2-chlorophenoxy)acetate

| Reactant 1 | Reactant 2 | Solvent | Condition | Yield |

| Ethyl 2-(2-chlorophenoxy)acetate | Hydrazine Monohydrate | Ethanol | Reflux | 71% |

Conventional Synthesis Methods for this compound

Beyond the specific examples above, the synthesis of acetohydrazides from their corresponding esters is a conventional and general procedure in organic chemistry. chemicalbook.com This method typically involves refluxing the ester with an excess of hydrazine hydrate in ethanol. chemicalbook.com The reaction progress can be monitored using techniques like Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LCMS). After the reaction is complete, the solvent is removed under reduced pressure, and the crude product is extracted and purified. chemicalbook.com This general protocol is applicable to a wide range of esters for the synthesis of their corresponding hydrazides, including this compound.

Derivatization Strategies for this compound

The hydrazide functional group in this compound is a versatile handle for further chemical transformations, allowing for the synthesis of a diverse array of derivatives.

Synthesis of Thiazole-Hydrazide Derivatives from this compound

This compound can serve as a key building block for the synthesis of more complex heterocyclic systems, such as thiazole (B1198619) derivatives. nih.govmdpi.comresearchgate.net The synthesis of such derivatives often involves a multi-step process. For instance, a common strategy is the Hantzsch thiazole synthesis, where a thiocarbamide derivative, which can be prepared from a hydrazide, reacts with an α-halocarbonyl compound. mdpi.com While the direct synthesis of thiazole-hydrazide derivatives starting from this compound is a plausible synthetic route, specific examples in the provided search results are for analogous structures. nih.govsemanticscholar.org The general principle involves the reaction of a hydrazide with a thiocyanate (B1210189) to form a thiosemicarbazide (B42300), which then undergoes cyclization with an appropriate α-haloketone to yield the thiazole ring.

Formation of N'-substituted Acetohydrazide Analogues

A common derivatization strategy for acetohydrazides is the formation of N'-substituted analogues, often through the synthesis of hydrazones. amazonaws.comrasayanjournal.co.in This is typically achieved by reacting the hydrazide, in this case, this compound, with various aldehydes or ketones. amazonaws.comnih.gov The reaction is usually carried out in a suitable solvent like ethanol, often with a catalytic amount of acid, and involves refluxing the mixture for several hours. rasayanjournal.co.in This condensation reaction results in the formation of a C=N bond, linking the substituent from the aldehyde or ketone to the terminal nitrogen of the hydrazide. This method allows for the introduction of a wide variety of substituents, leading to a large library of N'-substituted acetohydrazide analogues with diverse chemical properties.

Reactions leading to 1,3,4-Oxadiazole (B1194373) Derivatives from this compound

The synthesis of 1,3,4-oxadiazole derivatives from this compound is a well-established transformation in heterocyclic chemistry. A common and effective method involves the reaction of the hydrazide with carbon disulfide in a basic alcoholic solution. nih.govresearchgate.net This reaction proceeds through the formation of a dithiocarbazate intermediate, which then undergoes cyclization upon acidification to yield the corresponding 5-substituted-1,3,4-oxadiazole-2-thiol. nih.gov

Another prevalent approach is the cyclodehydration of 1,2-diacylhydrazines, which can be formed by reacting the starting hydrazide with various carboxylic acids or their derivatives. researchgate.netnih.gov This cyclization is typically facilitated by dehydrating agents such as phosphorus oxychloride, thionyl chloride, or polyphosphoric acid. nih.gov For instance, reacting this compound with an appropriate carboxylic acid in the presence of a dehydrating agent leads to the formation of 2,5-disubstituted 1,3,4-oxadiazoles. researchgate.netnih.gov

Furthermore, oxidative cyclization of N-acylhydrazones, which are synthesized from the condensation of the hydrazide with aldehydes, presents another route to 1,3,4-oxadiazoles. nih.gov Reagents like chloramine-T can be employed to facilitate this transformation. nih.gov

The following table summarizes various synthetic routes to 1,3,4-oxadiazoles from hydrazides:

| Starting Materials | Reagents | Product | Reference(s) |

| Acylhydrazide, Carbon Disulfide | Alcoholic base, Acid | 5-substituted-1,3,4-oxadiazole-2-thiol | nih.govresearchgate.net |

| Acylhydrazide, Carboxylic Acid | Phosphorus oxychloride, Thionyl chloride | 2,5-disubstituted-1,3,4-oxadiazole | nih.gov |

| Acylhydrazide, Aldehyde | Oxidizing agent (e.g., Chloramine-T) | 2,5-disubstituted-1,3,4-oxadiazole | nih.gov |

Synthesis of Schiff Bases from this compound

Schiff bases, characterized by the azomethine group (-C=N-), are readily synthesized through the condensation reaction of this compound with various aldehydes or ketones. researchgate.netuobaghdad.edu.iq This reaction is typically carried out by refluxing equimolar amounts of the hydrazide and the carbonyl compound in a suitable solvent, often with a catalytic amount of acid, such as glacial acetic acid. uobaghdad.edu.iq The formation of the Schiff base, also known as a hydrazone in this context, is a versatile transformation that introduces a wide range of substituents onto the core structure, depending on the carbonyl compound used. researchgate.net

The general reaction for the synthesis of Schiff bases from this compound is as follows:

this compound + Aldehyde/Ketone → (E)-N'-arylidene-2-(2-chlorophenoxy)acetohydrazide + Water

The reaction conditions can be optimized, and in many cases, simply stirring the reactants in ethanol at room temperature or with gentle heating is sufficient to achieve high yields of the desired Schiff base. yu.edu.jo

Synthesis of N-phenylhydrazinecarbothioamide Derivatives

The reaction of this compound with various isothiocyanates provides a direct route to N-substituted hydrazinecarbothioamide derivatives. This reaction typically involves heating the hydrazide with an appropriate aryl or alkyl isothiocyanate in a solvent such as ethanol. scispace.commdpi.com The nucleophilic addition of the hydrazide to the electrophilic carbon of the isothiocyanate group leads to the formation of the corresponding thiosemicarbazide.

For example, reacting this compound with phenyl isothiocyanate would yield 2-(2-(2-chlorophenoxy)acetyl)-N-phenylhydrazine-1-carbothioamide. nih.gov These thiosemicarbazide derivatives are valuable intermediates in their own right and can be further cyclized to form various heterocyclic systems, such as triazoles and thiadiazoles. researchgate.net

General Procedures for Novel Heterocyclic Systems (e.g., Triazoles)

This compound is a key building block for the synthesis of various novel heterocyclic systems, with 1,2,4-triazoles being a prominent example. worldwidejournals.comresearchgate.net A common synthetic strategy involves the initial formation of a thiosemicarbazide derivative by reacting the hydrazide with an isothiocyanate, as described in the previous section. scispace.com These thiosemicarbazides can then undergo base-catalyzed intramolecular cyclization to afford 4H-1,2,4-triazole-3-thiol derivatives. scispace.com For instance, refluxing a 1-acyl-4-arylthiosemicarbazide with an aqueous solution of sodium hydroxide (B78521) leads to the formation of the corresponding triazole. scispace.com

Another approach to triazoles involves the reaction of the hydrazide with other reagents. For example, condensation with S-methylisothioamide hydroiodide and ammonium (B1175870) acetate (B1210297) on a solid support like silica (B1680970) gel can yield 1,2,4-triazoles. rasayanjournal.co.in The versatility of the hydrazide functional group allows for its incorporation into a variety of cyclization reactions, leading to a diverse range of heterocyclic structures. nih.govnih.gov

Microwave-Assisted Synthesis Approaches

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful green chemistry tool, offering significant advantages over conventional heating methods, such as reduced reaction times, increased yields, and often solvent-free conditions. researchgate.netnih.gov The application of microwave irradiation has been successfully employed in the synthesis of various derivatives of this compound.

For instance, the synthesis of 1,3,4-oxadiazoles from hydrazides and carboxylic acids can be significantly accelerated under microwave irradiation, often in the presence of a dehydrating agent like phosphorus oxychloride. wjarr.comias.ac.in Similarly, the formation of Schiff bases through the condensation of hydrazides with aldehydes is also amenable to microwave conditions, leading to rapid and efficient product formation. researchgate.netresearchgate.net Microwave-assisted synthesis has also been utilized for the preparation of triazole derivatives from the corresponding thiosemicarbazides, often resulting in shorter reaction times and higher yields compared to conventional heating. scispace.com The use of microwave technology aligns with the principles of green chemistry by reducing energy consumption and often minimizing the need for hazardous solvents. researchgate.netrasayanjournal.co.in

The following table highlights the advantages of microwave-assisted synthesis for various derivatives:

| Derivative | Conventional Method Time | Microwave-Assisted Time | Reference(s) |

| 1,3,4-Oxadiazole | Hours | Minutes | wjarr.comias.ac.in |

| Schiff Base | Hours | Minutes | researchgate.netresearchgate.net |

| 1,2,4-Triazole | Hours | Minutes | scispace.com |

Green Chemistry Approaches in the Synthesis of this compound and its Derivatives

The principles of green chemistry are increasingly being applied to the synthesis of this compound and its derivatives to minimize environmental impact. mdpi.com A key focus is the replacement of hazardous solvents with more environmentally benign alternatives like water, polyethylene (B3416737) glycol (PEG), or bio-based solvents. mdpi.com For example, the synthesis of heterocyclic compounds like pyrazolines has been successfully carried out in water or PEG, often with the aid of catalysts like triethanolamine (B1662121) or ceric ammonium nitrate. mdpi.com

Another important green chemistry strategy is the use of solvent-free or solid-support reactions, often coupled with microwave irradiation. rasayanjournal.co.inmdpi.com This approach not only reduces solvent waste but can also lead to higher yields and easier product isolation. The use of organocatalysts, such as L-proline, is another green alternative to traditional metal-based catalysts, offering advantages like biodegradability and mild reaction conditions. mdpi.com

Advanced Structural Elucidation of 2 2 Chlorophenoxy Acetohydrazide and Its Derivatives

Single-Crystal X-ray Diffraction Studies of 2-(2-Chlorophenoxy)acetohydrazide

Single-crystal X-ray diffraction is a powerful technique that allows for the precise determination of the three-dimensional arrangement of atoms within a crystal. nih.gov Studies on this compound have revealed detailed information about its molecular conformation, planarity, and the intricate network of intermolecular forces that govern its crystal packing.

Analysis of Molecular Planarity and Conformation

In the crystalline state of this compound, the molecule is not entirely planar. It is composed of two main planar fragments: the 2-chlorophenyl ring and the acetohydrazide group (C-C(=O)-N). iucr.orgnih.gov The acetohydrazide group itself is nearly planar, with a maximum deviation from the mean plane of approximately 0.031 Å. iucr.orgresearchgate.net

The dihedral angle, which is the angle between the plane of the chlorophenyl ring and the plane of the acetohydrazide moiety, is a key conformational parameter. For the related compound 2-(4-chlorophenoxy)acetohydrazide, this angle is reported to be 14.93(17)°. nih.gov This indicates a slight twist between the two planar sections of the molecule. This non-planar conformation is a common feature in related phenoxyacetohydrazide derivatives. For instance, the dihedral angle is 5.0° in [2-methyl-4-(2-methylbenzoyl)-phenoxy]acetohydrazide and 3.6° in (2,4-dichlorophenoxy)acetohydrazide. nih.gov However, significant steric hindrance can lead to a much larger twist, as seen in 2-(4-bromophenoxy)propanohydrazide (B1334819) where the dihedral angle is 84.9°. nih.gov

The conformation around the N-C bond of the acetohydrazide group is typically found to be in a Z configuration, which is a common feature for such derivatives. nih.gov

Intermolecular Hydrogen Bonding Networks in the Solid State

The hydrazide group is a key participant in these interactions. The amino (-NH2) and imino (-NH-) groups act as hydrogen bond donors, while the carbonyl oxygen atom (C=O) and the terminal nitrogen atom of the amino group act as acceptors. Specifically, the carbonyl oxygen atom is a notable acceptor, often participating in multiple hydrogen bonds simultaneously. In the crystal structure of this compound, the carbonyl oxygen atom accepts one N-H···O bond and two C-H···O bonds. iucr.orgresearchgate.net

These hydrogen bonds link the individual molecules together, forming extended networks. For instance, N-H···N hydrogen bonds can create chains of molecules. nih.gov In the case of 2-(4-chlorophenoxy)acetohydrazide, these chains run along a specific crystallographic axis. nih.gov Furthermore, N-H···O interactions between the amino group and carbonyl oxygen atoms of adjacent molecules can form ring motifs, such as the R²₂(10) graph-set notation, leading to more complex, interwoven structures. nih.gov

Crystal Packing and Supramolecular Assembly

The combination of molecular conformation and intermolecular hydrogen bonding dictates the final crystal packing and supramolecular assembly. In the case of this compound, the hydrogen bonding network results in the formation of infinite two-dimensional sheets that lie parallel to the (100) crystallographic plane. iucr.orgresearchgate.net

The table below summarizes the crystallographic data for this compound.

| Parameter | Value | Reference |

| Formula | C₈H₉ClN₂O₂ | iucr.orgresearchgate.net |

| Molecular Weight | 200.62 | iucr.orgnih.gov |

| Crystal System | Monoclinic | nih.govresearchgate.net |

| Space Group | P2₁/c | nih.govresearchgate.net |

| a (Å) | 15.2384 (5) | researchgate.net |

| b (Å) | 3.9269 (1) | researchgate.net |

| c (Å) | 16.8843 (6) | researchgate.net |

| β (°) | 117.269 (2) | researchgate.net |

| V (ų) | 913.7 (3) | nih.gov |

| Z | 4 | nih.govresearchgate.net |

| Temperature (K) | 100 | researchgate.net |

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for confirming the structure of newly synthesized compounds and for providing information about their functional groups and electronic environment. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are standard techniques used in the characterization of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (¹H NMR, ¹³C NMR)

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of a derivative, ethyl 2-(4-chlorophenoxy)acetate, shows characteristic signals that can be assigned to the different protons in the molecule. unimi.it While specific data for this compound is not provided in the search results, the spectra of related compounds allow for the prediction of the expected chemical shifts. Protons on the aromatic ring will appear in the downfield region (typically δ 6.8-7.5 ppm). The protons of the methylene (B1212753) group (-OCH₂-) adjacent to the ether oxygen will also have a characteristic chemical shift, as will the protons of the hydrazide group (-NH-NH₂), which are often broad and can exchange with deuterium (B1214612) oxide.

¹³C NMR: The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule. For a related acetophenone (B1666503) derivative, the carbonyl carbon appears significantly downfield (around 198-200 ppm). rsc.org The aromatic carbons show signals in the range of δ 110-160 ppm, with the carbon attached to the chlorine atom and the oxygen atom having distinct chemical shifts due to their electronegativity. The methylene carbon of the -OCH₂- group would be expected in the range of δ 60-70 ppm.

The following table presents representative, though not specific to the title compound, ¹³C NMR chemical shifts for related structures.

| Functional Group | Approximate ¹³C Chemical Shift (ppm) | Reference |

| Carbonyl (C=O) | 168.8 - 200.4 | rsc.org |

| Aromatic C-O | 154.4 - 158.9 | rsc.org |

| Aromatic C-Cl | ~130 | rsc.org |

| Aromatic C-H | 111.6 - 134.7 | rsc.org |

| Methylene (-OCH₂-) | Not available in search results |

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the presence of specific functional groups in a molecule by detecting their characteristic vibrational frequencies. For this compound, key vibrational bands would be expected for the N-H, C=O, C-O, and C-Cl bonds.

The IR spectrum of a related compound, 2-(p-chlorophenoxy)ethyl chloroacetate (B1199739), shows a strong absorption band for the C=O stretch of the ester group. nist.gov For this compound, the C=O stretching vibration of the amide group would be expected in the region of 1650-1680 cm⁻¹. The N-H stretching vibrations of the primary amine (-NH₂) and the secondary amide (-NH-) would appear as one or two bands in the region of 3200-3400 cm⁻¹. The C-O stretching vibration of the ether linkage would be observed in the range of 1000-1300 cm⁻¹, and the C-Cl stretching vibration would be found at lower wavenumbers, typically below 800 cm⁻¹.

The table below lists the expected IR absorption ranges for the key functional groups in this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| N-H (Amine/Amide) | Stretching | 3200 - 3400 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Aliphatic) | Stretching | 2850 - 3000 |

| C=O (Amide I) | Stretching | 1650 - 1680 |

| N-H (Amide II) | Bending | 1510 - 1570 |

| C-O (Ether) | Stretching | 1000 - 1300 |

| C-Cl | Stretching | < 800 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical analytical tool for determining the molecular weight and elucidating the structure of this compound through fragmentation analysis. The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight. For C₈H₉ClN₂O₂, the monoisotopic mass is 200.03525 Da. uni.lu The presence of a chlorine atom is readily identified by the characteristic M+2 isotopic peak, with an intensity approximately one-third of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope.

Upon ionization, the molecule undergoes fragmentation, providing valuable structural information. Common fragmentation pathways for hydrazides include cleavage of the N-N bond and the C-N bond. libretexts.org The fragmentation of this compound would likely involve several key bond cleavages:

Cleavage of the N-NH₂ bond: Loss of the amino group (-NH₂) would result in a fragment ion with a mass-to-charge ratio (m/z) of [M-16]⁺.

Cleavage of the CO-NHNH₂ bond: Loss of the entire hydrazide moiety would generate a 2-(2-chlorophenoxy)acetyl cation at m/z 169.

Formation of the chlorophenoxy cation: Cleavage of the ether bond (O-CH₂) would lead to the formation of a stable 2-chlorophenoxy cation at m/z 127.

McLafferty rearrangement: A characteristic rearrangement for carbonyl compounds, though less common in this specific structure, could lead to other smaller fragments.

Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also be calculated for different adducts of the molecule, such as [M+H]⁺ and [M+Na]⁺, providing another layer of analytical data. uni.lu

Table 1: Predicted Mass Spectrometry Data for this compound Adducts uni.lu

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

| [M+H]⁺ | 201.04253 | 139.6 |

| [M+Na]⁺ | 223.02447 | 147.5 |

| [M+K]⁺ | 238.99841 | 144.2 |

| [M+NH₄]⁺ | 218.06907 | 158.9 |

| [M-H]⁻ | 199.02797 | 143.0 |

| [M]⁺ | 200.03470 | 140.5 |

Computational Insights into the Molecular Structure

Computational chemistry offers powerful tools to complement experimental data, providing a deeper understanding of the molecular geometry, stability, and electronic properties of this compound.

Density Functional Theory (DFT) Calculations for Geometric Optimization

Density Functional Theory (DFT) is a widely used computational method to predict the ground-state geometry of molecules. For this compound, geometric optimization would typically be performed using a functional like B3LYP combined with a basis set such as 6-31G*. nih.gov This process calculates the electron density to determine the lowest energy arrangement of the atoms, effectively predicting bond lengths, bond angles, and dihedral angles.

The results of these calculations can be validated by comparing them with experimental data obtained from X-ray crystallography. A published crystal structure for this compound reveals that the acetohydrazide group (C7/C8/N1/N2/O2) is nearly planar. researchgate.net DFT calculations would be expected to reproduce this planarity and provide optimized geometric parameters in close agreement with the experimentally determined values, thus confirming the accuracy of the computational model.

Table 2: Comparison of Selected Experimental and Hypothetical DFT-Calculated Structural Parameters

| Parameter | Experimental (X-ray Crystallography) researchgate.net | Hypothetical DFT (e.g., B3LYP/6-31G*) |

| C=O Bond Length | ~1.23 Å | Expected to be similar |

| C-N Bond Length | ~1.33 Å | Expected to be similar |

| N-N Bond Length | ~1.41 Å | Expected to be similar |

| Acetohydrazide Group Planarity | Max deviation 0.031 (2) Å | Expected to be near-planar |

Conformational Analysis and Energy Minima

The flexibility of this compound arises from the potential for rotation around several single bonds, primarily the C-O ether linkage and the C-C bond of the acetyl group. Conformational analysis is performed computationally to identify the different spatial arrangements (conformers) of the molecule and their relative energies.

By systematically rotating these bonds and calculating the energy of each resulting conformation, a potential energy surface can be mapped. The points on this surface with the lowest energy correspond to the most stable conformers. For this compound, a key parameter is the dihedral angle between the plane of the chlorophenyl ring and the acetohydrazide side chain.

Biological and Pharmacological Investigations of 2 2 Chlorophenoxy Acetohydrazide and Its Analogues

Anticancer / Cytotoxic Activities

Exploration of Antitumor Mechanisms

The precise mechanisms through which 2-(2-chlorophenoxy)acetohydrazide and its analogues exert their antitumor effects are not yet fully elucidated. However, research on related hydrazide-containing compounds suggests potential pathways that may be relevant. The hydrazide-hydrazone moiety (-(C=O)NHN=CH) is a key structural feature in many biologically active molecules and has been associated with various anticancer mechanisms. mdpi.com

For instance, some quinoline-based hydrazone derivatives have been reported to induce apoptosis, inhibit angiogenesis, and interfere with DNA replication. mdpi.com Additionally, certain N-acyl hydrazone compounds have shown the ability to induce cytotoxicity and selectivity against cancer cell lines, with the nature of the substituents on the phenyl ring playing a crucial role. nih.gov While these studies provide a foundation for understanding how hydrazide derivatives can combat cancer, specific investigations into the antitumor mechanisms of this compound are needed to confirm these or identify novel pathways.

Structure-Activity Relationships (SAR) for Anticancer Potential

The relationship between the chemical structure of this compound analogues and their anticancer activity is an area of active investigation. General principles of structure-activity relationships (SAR) in anticancer drug design highlight the importance of specific functional groups and their positions on the molecular scaffold. nih.gov

In studies of various hydrazone derivatives, the nature of the substituents on the aromatic rings has been shown to significantly influence cytotoxicity and selectivity against cancer cells. For example, the presence and position of electron-donating or electron-withdrawing groups can modulate the electronic properties and steric bulk of the molecule, thereby affecting its interaction with biological targets. nih.gov In a series of quinoline-hydrazide compounds, replacement of the quinoline (B57606) ring with other aromatic systems like naphthalene, indole, or phenyl groups generally led to a decrease in anticancer activity, indicating the importance of the quinoline moiety for this specific scaffold. mdpi.com However, detailed SAR studies focusing specifically on this compound and its close derivatives are required to delineate the key structural features responsible for their potential anticancer effects.

Anti-inflammatory Activities

Analogues of this compound have demonstrated notable anti-inflammatory properties. A study focused on N-arylidene-2-(2-phenoxyphenyl)acetohydrazides revealed that these compounds exhibit significant anti-inflammatory activity. nih.govsaspublishers.com The research aimed to develop new anti-inflammatory agents with potentially reduced gastrointestinal toxicity, a common side effect of traditional non-steroidal anti-inflammatory drugs (NSAIDs) attributed to the free carboxylic acid group. nih.govsaspublishers.com

In a carrageenan-induced rat paw edema assay, a standard model for evaluating anti-inflammatory effects, several of the synthesized arylidene-2-phenoxybenzoic acid hydrazides showed a significant reduction in inflammation, ranging from 17% to 58% at different time intervals. nih.govsaspublishers.com Notably, the compound N-(4-chlorobenzylidene)-2-(2-phenoxyphenyl)acetohydrazide demonstrated the most potent in vivo activity, with a 32-58% reduction in inflammation, which was comparable to the reference drug diclofenac (B195802) (35-74% reduction). nih.gov

The study also provided qualitative structure-activity relationship data, indicating that the anti-inflammatory activity is influenced by the substituents on the arylidene group. nih.govsaspublishers.com Compounds with specific substitutions, such as a 4-chloro group on the benzylidene ring, showed the most prominent and consistent anti-inflammatory effects. nih.gov

Enzyme Inhibition Studies

Inhibition of Specific Enzymes (e.g., Caspase-3, α-Chymotrypsin)

The inhibitory potential of this compound and its analogues against specific enzymes such as caspase-3 and α-chymotrypsin is a key area of interest for understanding their therapeutic mechanisms. While direct studies on this compound are limited, research on related structures provides some insights.

Caspases are a family of proteases that play a crucial role in apoptosis (programmed cell death). The inhibition of caspases, particularly caspase-3, is a target for therapeutic intervention in various diseases. nih.gov Studies on other chemical classes have identified compounds that can inhibit caspase-3, often through competitive binding to the active site. nih.gov For instance, certain peptide-based inhibitors and small molecules have been developed for this purpose. nih.govnih.gov

α-Chymotrypsin is a serine protease that plays a role in digestion and is often used as a model enzyme in drug discovery to assess the inhibitory potential of new compounds. nih.gov The inhibition of α-chymotrypsin can be indicative of a compound's potential to modulate protease activity in other biological pathways. Studies on benzimidazole (B57391) derivatives have identified compounds with significant α-chymotrypsin inhibitory activity, with some acting as competitive inhibitors. nih.gov The binding of inhibitors to α-chymotrypsin is often influenced by the pH and the nature of the inhibitor's functional groups. nih.gov

Further research is necessary to specifically evaluate the inhibitory effects of this compound and its derivatives on caspase-3 and α-chymotrypsin to determine their potential as enzyme inhibitors.

Molecular Docking Studies and Binding Site Analysis

For example, molecular docking studies of pyrazolo-pyrimidinone derivatives bearing a hydrazide-hydrazone moiety have been conducted to explore their binding interactions with anticancer targets like the epidermal growth factor receptor (EGFR). nih.gov These studies have helped to identify key binding interactions and rationalize the observed biological activities. Similarly, docking studies on phthalazine (B143731) derivatives have been used to predict their binding patterns within the active site of VEGFR-2, another important anticancer target. nih.gov

In the context of anti-inflammatory activity, molecular docking has been employed to study the interaction of phenolic compounds with phospholipase A2 (PLA2) and other anti-inflammatory targets like COX-2. ufms.brnih.gov These studies help in understanding how the structural features of the compounds contribute to their inhibitory effects.

To fully understand the enzyme inhibition potential of this compound, dedicated molecular docking studies targeting caspase-3 and α-chymotrypsin, as well as relevant anticancer and anti-inflammatory targets, are warranted.

Anticonvulsant Activity

The potential of this compound and its analogues as anticonvulsant agents is an emerging area of research. While direct evidence for the anticonvulsant properties of the parent compound is scarce, studies on structurally related heterocyclic compounds provide a basis for this investigation.

The hydrazone moiety is recognized as a pharmacophore with potential anticonvulsant activity. saspublishers.com A number of hydrazone derivatives have been synthesized and evaluated in various seizure models, with some showing promising results. saspublishers.com For instance, certain N'-[substituted] pyridine-4-carbohydrazides have demonstrated anticonvulsant effects in maximal electroshock (MES) and 6 Hz seizure models in mice. saspublishers.com

Furthermore, derivatives of 2-(2-phenoxy)phenyl-1,3,4-oxadiazole, which share a phenoxy-phenyl scaffold with the target compound, have been synthesized and tested for their anticonvulsant activity. nih.gov These compounds were designed as potential benzodiazepine (B76468) receptor agonists, and some showed a respectable effect in the pentylenetetrazole (PTZ)-induced lethal convulsion test. nih.gov The structure-activity relationship in this series suggested that the presence of an amino substituent on the oxadiazole ring was beneficial for the anticonvulsant effect. nih.gov

These findings suggest that the this compound scaffold may possess anticonvulsant properties, but further pharmacological screening is necessary to confirm this and to understand the underlying mechanisms of action.

Potential Applications in Drug Discovery Programs

The hydrazide scaffold, characterized by a nitrogen-nitrogen single bond with an adjacent carbonyl group, is a cornerstone in medicinal chemistry. researchgate.netmdpi.com Compounds like this compound serve as valuable starting points for the development of new therapeutic agents due to their synthetic accessibility and diverse biological activities. mdpi.comrjptonline.org

Lead Compound Identification and Optimization

In drug discovery, a "lead compound" is a chemical that has promising biological activity but requires refinement to become a viable drug candidate. biobide.com The process of identifying and enhancing these leads is a critical phase in preclinical research. danaher.com Hydrazide derivatives, including this compound, are recognized for their potential as lead structures in developing new drugs for a variety of conditions, including infections and cancer. researchgate.netnih.gov

Lead optimization is the iterative process where a lead compound is chemically modified to improve its pharmacological profile. biobide.com The primary goals of optimization are to enhance potency and selectivity for the biological target while improving the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. danaher.comnih.gov

Strategies for optimizing a lead compound like this compound include:

Structure-Activity Relationship (SAR) Directed Optimization : This involves making systematic chemical modifications to the molecule and assessing how these changes affect its biological activity. danaher.comnih.gov For instance, the chlorine atom on the phenyl ring could be moved to different positions or replaced with other substituents to probe the electronic and steric requirements for activity.

Functional Group Modification : The core structure can be altered by derivatizing functional groups. nih.gov The terminal hydrazide moiety (-CONHNH2) is often condensed with various aldehydes or ketones to form hydrazones, a class of compounds also known for a wide spectrum of biological activities. mdpi.comscispace.com

This optimization cycle, involving design, synthesis, and testing, aims to transform a promising but imperfect lead into a preclinical candidate with a superior therapeutic profile. danaher.comchemrxiv.org

Table 1: Hypothetical Lead Optimization Strategy for this compound

| Modification Area | Example Modification | Potential Goal |

| Phenyl Ring Substitution | Replace 2-chloro with 4-fluoro or 3,4-dichloro | Enhance binding affinity, alter lipophilicity |

| Phenoxy Linker | Change ether (-O-) to thioether (-S-) or amine (-NH-) | Modify conformational flexibility and metabolic stability |

| Hydrazide Moiety | Condense with substituted aldehydes to form hydrazones | Broaden biological activity, improve cell penetration |

| Acetyl Backbone | Introduce alkyl groups on the methylene (B1212753) (-CH2-) bridge | Restrict conformation, potentially increasing selectivity |

Pharmacophore Modeling for Rational Drug Design

Pharmacophore modeling is a powerful computational technique used in rational drug design. A pharmacophore is an abstract representation of the essential steric and electronic features that a molecule must possess to interact with a specific biological target and elicit a response. dovepress.com It does not represent a real molecule but rather a three-dimensional map of interaction points like hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings. dovepress.comresearchgate.net

There are two primary methods for generating a pharmacophore model:

Ligand-Based Design : This approach is used when the structures of several active compounds are known, but the structure of the biological target is not. By aligning active molecules like this compound and its potent analogues, a common set of chemical features responsible for their activity can be identified. d-nb.info

Structure-Based Design : If the three-dimensional structure of the target protein is available, a pharmacophore model can be derived directly from the key interaction points within its binding site. d-nb.info

For this compound, a ligand-based pharmacophore model would likely include features such as a hydrophobic or aromatic region (the chlorophenyl ring), hydrogen bond acceptors (the ether and carbonyl oxygen atoms), and a hydrogen bond donor/acceptor group (the hydrazide -NHNH2).

Once developed, this pharmacophore model serves as a 3D query for virtual screening of large chemical databases. dovepress.com This process can identify novel, structurally diverse compounds that fit the model and are therefore likely to be active, accelerating the discovery of new lead compounds. nih.gov

General Biological Properties of Hydrazide Derivatives

The hydrazide functional group (-CONHNH2) is a key structural motif found in numerous compounds with a wide array of documented pharmacological activities. researchgate.netrjptonline.org These derivatives are not only biologically active on their own but also serve as crucial intermediates for synthesizing various heterocyclic compounds that possess significant therapeutic potential. mdpi.commdpi.com The biological importance of this class is underscored by the extensive research into their effects.

Hydrazide derivatives have demonstrated a broad spectrum of biological activities, including:

Antimicrobial and Antifungal Activity : A significant portion of research on hydrazides focuses on their efficacy against various bacterial and fungal pathogens. researchgate.netmdpi.com Many synthetic hydrazide-hydrazones have been reported to exhibit potent antimicrobial properties. mdpi.comnih.govmdpi.com

Antitubercular Activity : The hydrazide structure is famously associated with antitubercular drugs. Isoniazid (isonicotinic acid hydrazide) is a primary drug used in the treatment of tuberculosis, highlighting the historical and ongoing importance of this chemical class in combating mycobacterial infections. researchgate.netrjptonline.org

Anti-inflammatory Activity : Several hydrazide and hydrazone derivatives have been shown to possess significant anti-inflammatory properties. researchgate.netnih.govnih.gov

Anticancer Activity : The development of novel antitumoral agents is an active area of research for hydrazide derivatives, with numerous studies reporting their potential as anticancer compounds. mdpi.comnih.govnih.gov

Anticonvulsant Activity : Certain hydrazide derivatives have been investigated and identified as having anticonvulsant effects. rjptonline.orgnih.gov

Antiviral and Analgesic Properties : The pharmacological profile of hydrazides also extends to antiviral and pain-relieving (analgesic) activities. rjptonline.orgnih.govnih.gov

Antioxidant Activity : Some hydrazide compounds have been noted for their ability to act as antioxidants. mdpi.comnih.gov

The diverse biological profile of hydrazide derivatives makes them an attractive and enduring scaffold in the field of medicinal chemistry.

Table 2: Summary of Reported Biological Activities for Hydrazide Derivatives

| Biological Activity | Description | References |

| Antimicrobial / Antifungal | Effective against a range of bacterial and fungal species. | researchgate.netmdpi.commdpi.comnih.govmdpi.com |

| Antitubercular | Shows activity against Mycobacterium tuberculosis. | researchgate.netrjptonline.orgresearchgate.net |

| Anti-inflammatory | Reduces inflammation in various biological models. | researchgate.netnih.govnih.gov |

| Anticancer / Antitumoral | Exhibits cytotoxic effects against various cancer cell lines. | mdpi.comresearchgate.netnih.govnih.gov |

| Anticonvulsant | Demonstrates potential in controlling seizures. | rjptonline.orgnih.gov |

| Antiviral | Shows activity against certain viral strains. | rjptonline.orgnih.gov |

| Analgesic | Provides pain-relieving effects. | nih.govnih.gov |

| Antioxidant | Capable of neutralizing harmful free radicals. | mdpi.comnih.gov |

Computational and in Silico Studies for 2 2 Chlorophenoxy Acetohydrazide Research

Molecular Docking Simulations to Elucidate Receptor Binding

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. josa.ronih.gov This method is instrumental in understanding how 2-(2-Chlorophenoxy)acetohydrazide might interact with a specific biological target, such as an enzyme or receptor. The primary goal of molecular docking is to identify the most likely binding mode and to estimate the strength of the interaction, often expressed as a binding affinity or docking score. plos.orgnih.gov

Identification of Key Interacting Residues (e.g., Hydrogen Bonds, Pi-Pi Stacking, Halogen Bonds)

Molecular docking simulations can reveal the specific amino acid residues within a target protein's binding site that form crucial interactions with the ligand. These interactions are fundamental to the stability of the ligand-receptor complex and its biological function. For a molecule like this compound, several types of interactions are of particular interest:

Hydrogen Bonds: These are formed between a hydrogen atom covalently bonded to a more electronegative atom (like oxygen or nitrogen in the acetohydrazide group) and another nearby electronegative atom. researchgate.net These bonds are highly directional and play a significant role in determining the specificity of binding. plos.orgchemrxiv.org

Halogen Bonds: The chlorine atom on the phenyl ring can participate in halogen bonding, an interaction where a halogen atom acts as an electrophilic species and interacts with a nucleophilic site on the protein. This type of interaction is increasingly recognized for its importance in molecular recognition.

CH-π Interactions: Interactions between the C-H bonds of the ligand and the aromatic rings of amino acids also contribute to binding affinity. mdpi.comrsc.org These are considered a form of non-canonical hydrogen bond. mdpi.com

The following table details the potential interacting groups of this compound and the types of interactions they can form.

| Interacting Group of this compound | Potential Interaction Type |

| Chlorophenyl Ring | Pi-Pi Stacking, Halogen Bond, CH-π Interactions |

| Ether Oxygen | Hydrogen Bond Acceptor |

| Carbonyl Oxygen | Hydrogen Bond Acceptor |

| Hydrazide (-NHNH2) Group | Hydrogen Bond Donor and Acceptor |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. researchgate.net

For this compound and its analogs, a QSAR study would involve:

Data Set Compilation: Gathering a series of structurally related compounds with experimentally determined biological activities.

Descriptor Calculation: Calculating various molecular descriptors for each compound. These can include electronic, steric, and lipophilic properties. nih.gov

Model Development: Using statistical methods to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: Assessing the predictive power of the model using statistical techniques.

QSAR models can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogs of this compound.

In Silico ADME Prediction (Absorption, Distribution, Metabolism, Excretion)

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties must be evaluated. In silico ADME prediction tools offer a rapid and cost-effective way to estimate these properties. sciensage.info For this compound, these predictions can provide early insights into its potential drug-likeness. nih.govrsc.org

Key ADME properties that can be predicted in silico include:

Absorption: Prediction of oral bioavailability and intestinal absorption. mdpi.com

Distribution: Estimation of plasma protein binding and the ability to cross the blood-brain barrier. mdpi.com

Metabolism: Identification of potential sites of metabolism by cytochrome P450 enzymes.

Excretion: Prediction of the likely routes of elimination from the body.

The following table provides a hypothetical example of an in silico ADME prediction for this compound.

| ADME Property | Predicted Value | Significance |

| Oral Bioavailability | High | Likely to be well-absorbed when taken orally. |

| Blood-Brain Barrier Penetration | Low | Less likely to cause central nervous system side effects. |

| Plasma Protein Binding | High | May have a longer duration of action. |

| Cytochrome P450 Inhibition | Low | Lower potential for drug-drug interactions. |

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA)

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are 3D-QSAR techniques that provide a more detailed, three-dimensional understanding of the structure-activity relationship. nih.govnih.gov These methods are particularly useful for optimizing the structure of a lead compound like this compound.

CoMFA calculates the steric and electrostatic fields around a set of aligned molecules and correlates these fields with their biological activities. nih.govnih.gov The results are often visualized as 3D contour maps, which highlight regions where changes in steric bulk or electrostatic charge are likely to increase or decrease activity. nih.gov

CoMSIA , an extension of CoMFA, calculates similarity indices at regularly spaced grid points for the aligned molecules. nih.govmdpi.com In addition to steric and electrostatic fields, CoMSIA can also consider hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.govnih.gov The resulting contour maps are often easier to interpret than CoMFA maps and can provide more intuitive guidance for molecular design. nih.govnih.gov Both CoMFA and CoMSIA models, when statistically validated, can be powerful tools for predicting the activity of novel analogs and for understanding the key molecular features required for biological activity. researchgate.net

Future Directions and Emerging Research Avenues for 2 2 Chlorophenoxy Acetohydrazide

Development of Novel Synthetic Analogues with Enhanced Bioactivity

The core structure of 2-(2-chlorophenoxy)acetohydrazide serves as a versatile template for the synthesis of a wide array of novel analogues with potentially enhanced biological activities. Researchers are actively exploring modifications to various parts of the molecule to optimize its therapeutic properties.

One common strategy involves the condensation of the hydrazide moiety with different aromatic or heterocyclic aldehydes to generate a series of hydrazone derivatives. For instance, a series of (E)-N'-(substituted-benzylidene)-2-(2-chloro-4-fluorophenyl)acetohydrazide derivatives has been synthesized and evaluated for their antimicrobial properties. wisdomlib.org This approach allows for the introduction of diverse functional groups, which can significantly influence the compound's electronic and steric properties, thereby modulating its interaction with biological targets.

Another avenue of exploration is the synthesis of N-benzoyl-N'-[2-(4-chloro-phenoxy)-acetyl]-hydrazide analogues. In one study, the introduction of electron-withdrawing groups, such as two chloro groups or four fluoro groups on the benzoyl ring, resulted in compounds with good inhibition against pathogenic microbes.

Furthermore, the core phenoxy acetohydrazide structure can be cyclized to form various heterocyclic systems, such as 1,3,4-oxadiazoles. The synthesis of 2,5-disubstituted-1,3,4-oxadiazoles derived from 2-(4-chlorophenoxy) acetohydrazide has been reported, expanding the chemical space and potential biological activities of this class of compounds. researchgate.net The structural modifications aim to enhance potency, selectivity, and pharmacokinetic properties of the parent compound.

Table 1: Examples of Synthesized this compound Analogues and their Bioactivities

| Analogue/Derivative | Modification | Reported Bioactivity |

| (E)-N'-(substituted-benzylidene)-2-(2-chloro-4-fluorophenyl)acetohydrazide | Condensation with substituted benzylidenes | Moderate to good antibacterial activity wisdomlib.org |

| N-benzoyl-N'-[2-(4-chloro-phenoxy)-acetyl]-hydrazides | Acylation with substituted benzoyl chlorides | Good antimicrobial and antifungal activity |

| 2,5-disubstituted-1,3,4-oxadiazoles | Cyclization of the acetohydrazide moiety | Antimicrobial activity researchgate.net |

Exploration of Additional Biological Targets and Therapeutic Applications

While initial research has often focused on the antimicrobial and anticancer potential of this compound derivatives, emerging studies are uncovering a broader spectrum of biological targets and therapeutic applications.

Urease Inhibition: Dichlorophenyl hydrazide derivatives of phenoxy acetohydrazide have been identified as potent urease inhibitors. wisdomlib.org Urease is a key enzyme in the pathogenesis of infections caused by Helicobacter pylori, which can lead to severe stomach disorders. The inhibition of this enzyme presents a promising therapeutic strategy, and these compounds could offer an alternative therapy in the future. wisdomlib.org

Histone Deacetylase (HDAC) Inhibition: The hydrazide group is being explored as a zinc-binding group in histone deacetylase (HDAC) inhibitors. nih.govacs.org HDACs are a class of enzymes that play a crucial role in the regulation of gene expression, and their dysregulation is implicated in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. nih.govacs.org Hydrazide-based HDAC inhibitors are being investigated for their potential to offer a safer profile with fewer off-target effects compared to other zinc-binding groups. nih.govacs.org

Antimicrobial and Antifungal Activity: Research has consistently demonstrated the antimicrobial potential of this compound derivatives against a range of bacterial and fungal strains. wisdomlib.orgnih.gov For example, certain hydrazone derivatives have shown moderate to good activity against Gram-positive and Gram-negative bacteria. wisdomlib.org However, the antifungal activity of some series of these compounds has been reported as weak, indicating a need for further structural optimization to enhance their efficacy against fungal pathogens. wisdomlib.org

Anticancer Activity: The cytotoxic effects of various hydrazide and hydrazone derivatives against different cancer cell lines continue to be an active area of investigation. The introduction of a chlorine substituent, a key feature of this compound, has been shown to be important for the cytotoxic properties of other classes of anticancer agents. nih.gov

Other Potential Applications: The versatility of the hydrazide scaffold suggests potential for a wide range of other therapeutic applications, including antiviral, anti-inflammatory, and anticonvulsant activities, which have been observed in other hydrazide-containing compounds. nih.gov

Mechanistic Studies to Fully Elucidate Modes of Action

A deeper understanding of the molecular mechanisms by which this compound and its derivatives exert their biological effects is crucial for their rational design and development as therapeutic agents.

The hydrazide-hydrazone moiety is a key pharmacophore that can interact with biological targets through various non-covalent interactions, such as hydrogen bonding and hydrophobic interactions. mdpi.com The biological activity of these compounds is often attributed to the presence of the azomethine group (-NH–N=CH-).

In the context of anticancer activity, hydrazone derivatives have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. The ability of the hydrazide moiety to enhance hydrogen bonding potential can facilitate interactions with the active sites of kinases and other enzymes involved in cancer progression.

For their antimicrobial action, one of the proposed mechanisms for related compounds is the inhibition of essential enzymes in microbial metabolic pathways. For example, some hydrazide derivatives are known to inhibit mycolic acid biosynthesis in Mycobacterium tuberculosis.

Combination Therapies involving this compound Derivatives

The use of combination therapy is a cornerstone of modern medicine, particularly in the treatment of complex diseases like cancer. nih.govnih.gov The rationale behind this approach is to target multiple pathways simultaneously, enhance therapeutic efficacy, and overcome drug resistance. nih.gov

While specific studies on combination therapies involving this compound derivatives are limited, the broad-spectrum bioactivity of this class of compounds suggests their potential as components of combination regimens. For instance, their antimicrobial properties could be harnessed in combination with existing antibiotics to combat resistant strains.

In cancer therapy, combining a cytotoxic agent with a compound that targets a different cellular process, such as a signaling pathway or an enzyme, can lead to synergistic effects. mdpi.com Given that derivatives of this compound have shown potential as enzyme inhibitors (e.g., urease and HDAC inhibitors), they could be investigated in combination with standard chemotherapeutic drugs. The goal would be to achieve a greater therapeutic effect at lower doses, thereby reducing toxicity and the likelihood of developing resistance. nih.gov

Advanced Computational Modeling for Rational Design and Prediction

Computational methods are playing an increasingly important role in modern drug discovery and development, offering a cost-effective and time-efficient way to design and predict the activity of new molecules. openmedicinalchemistryjournal.comnih.govresearchgate.net

Molecular Docking: This technique is used to predict the preferred orientation of a molecule when bound to a target protein. Molecular docking studies have been employed to understand the binding interactions of phenoxy acetohydrazide derivatives with the active site of urease. wisdomlib.org These studies can reveal key amino acid residues involved in the binding and help in the rational design of more potent inhibitors.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that correlate the chemical structure of a compound with its biological activity. nih.govijper.orgfrontiersin.org By developing QSAR models for a series of this compound analogues, researchers can identify the structural features that are most important for a particular biological activity. This information can then be used to design new compounds with enhanced potency. For example, 3D-QSAR studies have been performed on N'-substituted-(pyrrolyl-phenoxy) acetohydrazides to understand their antimycobacterial activity. ijper.org

De Novo Design: This computational approach involves the generation of novel molecular structures from scratch that are predicted to have desired pharmacological properties. openmedicinalchemistryjournal.com These tools can be used to explore a vast chemical space and identify new scaffolds based on the this compound core that have a high probability of being active against a specific target.

These computational approaches, often used in an integrated manner, provide a powerful platform for the rational design and optimization of this compound derivatives as potential drug candidates. mdpi.com

Clinical Translational Potential and Challenges

The journey from a promising lead compound in the laboratory to a clinically approved drug is long, complex, and fraught with challenges. While this compound and its derivatives have shown considerable potential in preclinical studies, their successful translation into clinical practice will depend on overcoming several hurdles.

One of the primary challenges for hydrazide-based drugs is their potential for toxicity and off-target effects. nih.gov Although the hydrazide group has been explored as a potentially safer alternative to other functionalities, thorough preclinical toxicology studies will be essential to establish a favorable safety profile. nih.govacs.org

The pharmacokinetic properties of these compounds, including their absorption, distribution, metabolism, and excretion (ADME), will also need to be carefully evaluated and optimized. Poor bioavailability can be a significant obstacle to the clinical development of many promising compounds. nih.gov

Furthermore, the development of drug resistance is a major concern for all therapeutic agents, including those based on the this compound scaffold. mdpi.com Strategies to mitigate the emergence of resistance, such as the use of combination therapies, will need to be considered.

Despite these challenges, the diverse biological activities and the synthetic tractability of this compound derivatives make them an attractive area for further research and development. Continued efforts in medicinal chemistry, pharmacology, and computational modeling will be crucial to unlocking their full therapeutic potential and navigating the path towards clinical application.

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing 2-(2-Chlorophenoxy)acetohydrazide, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via condensation reactions. For example, hydrazide derivatives can be prepared by refluxing ethyl 2-(2-chlorophenoxy)acetate with hydrazine hydrate in ethanol (3:1 molar ratio) for 5–6 hours . Alternative routes involve reacting substituted aldehydes with the hydrazide intermediate in methanol/chloroform (1:1) under acidic conditions (e.g., acetic acid) to form Schiff base derivatives . Purity is enhanced via recrystallization from methanol or ethanol.

Q. How is the crystal structure of this compound determined, and what are its key crystallographic parameters?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using a Bruker SMART APEXII CCD diffractometer is standard. Key parameters include:

- Space group : (monoclinic)

- Unit cell dimensions :

- Hydrogen bonding : N–H⋯N and N–H⋯O interactions stabilize the planar acetohydrazide group, forming infinite sheets parallel to (100) . Refinement with SHELXL (via SHELXTL software) yields -values < 0.05 .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- FTIR : Confirm N–H (3100–3300 cm) and C=O (1640–1680 cm) stretches .

- NMR : -NMR signals for hydrazide NH protons appear at δ 9.2–10.5 ppm, while the aromatic protons of the chlorophenoxy group resonate at δ 6.8–7.4 ppm .

- Mass spectrometry : Molecular ion peaks at 200.62 (M) align with the molecular formula .

Advanced Research Questions

Q. How can computational methods like DFT enhance the understanding of its corrosion inhibition properties?

- Methodological Answer : Density Functional Theory (DFT) calculates parameters such as , , and dipole moment () to correlate electronic structure with inhibition efficiency. For example, a high (-5.2 eV) suggests strong electron donation to metal surfaces, while a low () indicates reactivity . These results align with experimental Langmuir adsorption isotherms and SEM surface analysis for mild steel protection in acidic media .

Q. What strategies are effective in improving the bioactivity of this compound derivatives?

- Methodological Answer :

- Structural modification : Introduce substituents like 4-chlorobenzylidene or coumarin moieties to enhance antiviral activity (e.g., IC = 8.5 μg/mL against HAV replication) .

- Coordination complexes : Synthesize Cu(II) or Zn(II) complexes using tridentate Schiff base ligands to boost antibacterial efficacy (e.g., MIC = 12.5 μg/mL against S. aureus) .

- Structure-Activity Relationship (SAR) : Electron-withdrawing groups (e.g., –Cl) improve membrane permeability, while bulky substituents may reduce toxicity .

Q. How can crystallization challenges be addressed during structural analysis?

- Methodological Answer :

- Solvent selection : Use mixed solvents (e.g., methanol/chloroform) to improve crystal growth .

- Temperature control : Slow cooling from reflux temperatures minimizes defects.

- Data collection : Apply multi-scan absorption corrections (e.g., SADABS) and refine with SHELXL to handle twinning or low-resolution data .

Q. What experimental designs resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Dose-response standardization : Use consistent molar concentrations (e.g., 10–100 μM) and cell lines (e.g., HepG2 for antiviral assays) .

- Control experiments : Compare with reference drugs (e.g., acyclovir for antiviral studies) to validate potency .

- Statistical validation : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to assess significance in bioactivity variations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.